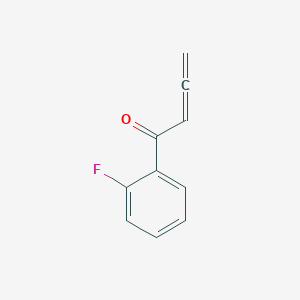

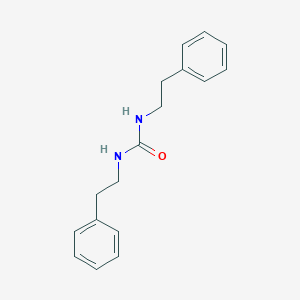

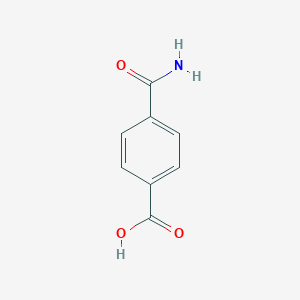

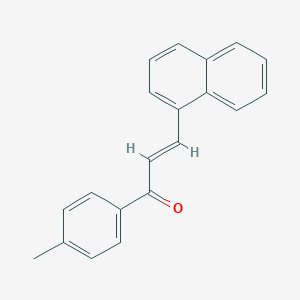

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one

Übersicht

Beschreibung

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one is a chemical compound belonging to the class of phenylalkylpropene derivatives. It is a colorless liquid with a distinct odor. This compound has been studied extensively for its potential applications in various scientific fields, including organic synthesis, pharmaceuticals, and biochemistry.

Wirkmechanismus

Target of Action

The primary target of NSC201545 is the Werner syndrome ATP-dependent helicase (WRN) . This enzyme plays crucial roles in both cellular proliferation and DNA repair . Inhibition of WRN activity has been suggested as a promising strategy to target HTLV-1-transformed adult T-cell leukemia cells .

Mode of Action

NSC201545 interacts with its target, the WRN helicase, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the enzyme, leading to cell cycle arrest and apoptosis in HTLV-1-transformed leukemia cells

Biochemical Pathways

The inhibition of WRN helicase by NSC201545 affects the DNA replication and repair pathways . WRN helicase plays a critical role in these pathways, and its inhibition can lead to defects in DNA replication and repair . This disruption can trigger cell cycle arrest and apoptosis, particularly in HTLV-1-transformed leukemia cells .

Result of Action

The action of NSC201545 results in the induction of cell cycle arrest and apoptosis in HTLV-1-transformed leukemia cells . This is achieved through the inhibition of WRN helicase, leading to defects in DNA replication and repair . The compound’s action results in decreased expression of the anti-apoptotic factor Bcl-2 and activation of caspase-3-dependent apoptosis .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one in laboratory experiments include its low cost, availability, and ease of use. This compound is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water and can be difficult to extract from aqueous solutions. In addition, this compound is not very soluble in organic solvents, making it difficult to dissolve in organic media.

Zukünftige Richtungen

Future research on (E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could focus on developing more efficient and cost-

Synthesemethoden

The most common method for synthesizing (E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one is by the reaction of 4-methylaniline with 1-chloro-3-naphthoylprop-2-en-1-one in the presence of sodium hydroxide and a base catalyst. This reaction yields an intermediate product which is then hydrolyzed to produce the desired compound. Other methods for synthesizing this compound include the reaction of 4-methylaniline with 1-chloro-3-naphthoylprop-2-en-1-one in the presence of a Lewis acid, such as zinc chloride, or the reaction of 4-methylaniline with 1-chloro-3-naphthoylprop-2-en-1-one in the presence of a strong base, such as sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one has been studied extensively for its potential applications in various scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, this compound is used as a starting material for the synthesis of various derivatives, such as 1-chloro-3-naphthoylprop-2-en-1-one, which is used as an intermediate in the synthesis of pharmaceuticals. In pharmaceuticals, this compound is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents and analgesics. In biochemistry, this compound is used as a starting material for the synthesis of various enzymes and hormones, such as cyclooxygenase-2 inhibitors and cyclooxygenase-2 inhibitors.

Eigenschaften

IUPAC Name |

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCCLQQDGFXYFH-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420757 | |

| Record name | NSC201545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | |

CAS RN |

56412-55-6 | |

| Record name | NSC201545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC201545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-3-(1-NAPHTHYL)ACRYLOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.